Cas no 1566149-13-0 (7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one)

7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Chemical and Physical Properties
Names and Identifiers
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- 7-Bromo-9-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
- 7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
- 7-Bromo-9-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one
- MFCD26900527
- 7-Bromo-9-fluoro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
- 1566149-13-0
- G82390
- SCHEMBL21333626
- SY310439
-
- Inchi: 1S/C9H7BrFNO2/c10-5-3-6-8(7(11)4-5)14-2-1-12-9(6)13/h3-4H,1-2H2,(H,12,13)
- InChI Key: LNHXAMBTQSEKMY-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2=C(C=1)C(NCCO2)=O)F
Computed Properties
- Exact Mass: 258.96442g/mol
- Monoisotopic Mass: 258.96442g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3
- XLogP3: 1.7
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ7068-250MG |
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1566149-13-0 | 95% | 250MG |
¥ 3,333.00 | 2023-03-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ7068-500MG |
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1566149-13-0 | 95% | 500MG |
¥ 5,550.00 | 2023-03-17 | |
Cooke Chemical | M8462055-250mg |
7-Bromo-9-fluoro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one |
1566149-13-0 | ≥95% | 250mg |
RMB 1472.00 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ7068-1g |
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1566149-13-0 | 97% | 1g |
¥8316.0 | 2024-04-23 | |
Ambeed | A624080-1g |
7-Bromo-9-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one |
1566149-13-0 | 98% | 1g |
$3260.0 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ7068-500.0mg |
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1566149-13-0 | 97% | 500.0mg |
¥5546.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ7068-1.0g |
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1566149-13-0 | 97% | 1.0g |
¥8316.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ7068-5G |
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1566149-13-0 | 95% | 5g |
¥ 24,967.00 | 2023-03-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ7068-100MG |
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1566149-13-0 | 95% | 100MG |
¥ 2,085.00 | 2023-03-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ7068-1G |
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1566149-13-0 | 95% | 1g |
¥ 8,322.00 | 2023-03-17 |
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Related Literature
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
Additional information on 7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
Comprehensive Overview of 7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS No. 1566149-13-0)
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS No. 1566149-13-0) is a heterocyclic compound that has garnered significant attention in pharmaceutical and organic chemistry research. This molecule features a benzoxazepine core, a structural motif known for its versatility in drug discovery. The presence of both bromo and fluoro substituents enhances its reactivity and potential applications in medicinal chemistry. Researchers are particularly interested in its role as a building block for small-molecule inhibitors and biologically active compounds, aligning with current trends in targeted therapy development.
The compound's unique structure, combining a 7-bromo and 9-fluoro substitution pattern, makes it a valuable intermediate in synthesizing novel therapeutic agents. Its tetrahydro-1,4-benzoxazepin-5-one scaffold is frequently explored in the design of CNS-active molecules, reflecting the growing demand for neuropharmacological research. Recent studies highlight its potential in addressing neurodegenerative disorders and mood regulation, topics frequently searched in academic and medical communities. The compound's CAS No. 1566149-13-0 is often queried alongside terms like "synthetic routes", "pharmacological properties", and "patent applications", indicating its relevance in industrial and academic settings.
From a synthetic chemistry perspective, 7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one serves as a key precursor for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations. These methods are pivotal in creating diverse chemical libraries for high-throughput screening, a hot topic in AI-driven drug discovery. The compound's halogenated nature also facilitates late-stage functionalization, a strategy increasingly adopted in fragment-based drug design. Such applications resonate with search trends focusing on "accelerated drug development" and "computational chemistry tools".
Environmental and green chemistry considerations are also shaping research around this compound. Scientists are investigating solvent-free synthesis and catalytic methods to produce 7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one with reduced waste, addressing the popularity of searches like "sustainable pharmaceutical manufacturing". Its benzoxazepine derivatives are being studied for biodegradability, aligning with global interest in eco-friendly chemicals.
In summary, CAS No. 1566149-13-0 represents a multifaceted compound bridging medicinal chemistry, process optimization, and materials science. Its structural features and adaptability to modern drug discovery paradigms ensure its continued relevance in both literature and industrial applications.
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